N-(4-bromo-2-nitrophenyl)methanesulfonamide

Description

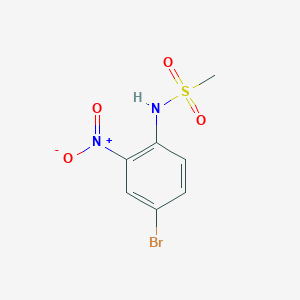

N-(4-Bromo-2-nitrophenyl)methanesulfonamide is a sulfonamide derivative featuring a bromine atom at the para position and a nitro group at the ortho position of the phenyl ring (Fig. 1). It serves as a precursor for synthesizing heterocyclic compounds and complex ligands, as demonstrated in studies involving sulfur-containing intermediates .

Properties

IUPAC Name |

N-(4-bromo-2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWORFNZDQMCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-nitrophenyl)methanesulfonamide typically involves the nitration and bromination of precursor compounds. One common method includes the nitration of N-(dimethylphenyl)methanesulfonamide using a mixture of nitric and sulfuric acids at room temperature . This is followed by bromination using bromine in glacial acetic acid containing hydrobromic acid .

Industrial Production Methods

Industrial production methods for N-(4-bromo-2-nitrophenyl)methanesulfonamide are not well-documented in the available literature. the processes likely involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction Reactions: Reducing agents like tin(II) chloride in hydrochloric acid can be used to reduce the nitro group to an amino group.

Major Products Formed

Substitution Reactions: Products with different halogen atoms or other functional groups replacing the bromine atom.

Reduction Reactions: The major product is N-(4-amino-2-nitrophenyl)methanesulfonamide.

Scientific Research Applications

N-(4-bromo-2-nitrophenyl)methanesulfonamide is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by interacting with their active sites, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the ortho position (as in the target compound) increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., reactions with amines or thiols) . Bromine at the para position further enhances this effect compared to chlorine .

Physical and Spectroscopic Properties

Table 2: Comparative Spectral Data

Key Observations :

Key Observations :

- Reactivity : Chloro-substituted anilines often react faster than bromo analogs due to lower steric hindrance, resulting in higher yields (e.g., 85% for chloro vs. 75–80% for bromo) .

- Reduction Steps: Reduction of nitro to amino groups (e.g., in ) requires harsh conditions (FeCl₃/Zn), which may limit functional group compatibility .

Biological Activity

N-(4-bromo-2-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

- Molecular Formula : C7H7BrN2O4S

- Molecular Weight : 295.11 g/mol

- IUPAC Name : N-(4-bromo-2-nitrophenyl)methanesulfonamide

- Canonical SMILES : CS(=O)(=O)NC1=CC(=C(C=C1)Br)N+[O-]

The biological activity of N-(4-bromo-2-nitrophenyl)methanesulfonamide primarily stems from its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, while the bromine atom and methanesulfonamide group enhance the compound's reactivity and specificity in various biological pathways .

Antimicrobial Properties

N-(4-bromo-2-nitrophenyl)methanesulfonamide has been investigated for its antimicrobial properties. Studies indicate that compounds containing the sulfonamide moiety exhibit a wide range of biological activities, including:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzymes or interference with metabolic pathways .

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, which alters their activity and can lead to bacterial cell death .

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the compound's ability to inhibit bacterial growth, reporting Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The MIC was found to be approximately 30 μg/mL .

- Structure-Activity Relationship (SAR) : Research focused on the structure-activity relationship of various sulfonamide derivatives, including N-(4-bromo-2-nitrophenyl)methanesulfonamide, revealed that modifications in the nitro and bromine substituents significantly affect biological activity. The presence of the nitro group was crucial for enhancing antibacterial efficacy .

- Comparative Analysis : When compared to similar compounds such as N-(4-chloro-2-nitrophenyl)methanesulfonamide, N-(4-bromo-2-nitrophenyl)methanesulfonamide demonstrated unique reactivity due to the bromine atom's size and electronic properties, influencing its interaction with biological targets .

Research Applications

N-(4-bromo-2-nitrophenyl)methanesulfonamide has diverse applications in scientific research:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Drug Development : Its unique chemical structure makes it a candidate for developing new antimicrobial agents.

- Industrial Uses : The compound is utilized in producing specialty chemicals and materials due to its reactive properties.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chloro-2-nitrophenyl)methanesulfonamide | Similar structure with chlorine substitution | Moderate antibacterial activity |

| N-(4-fluoro-2-nitrophenyl)methanesulfonamide | Similar structure with fluorine substitution | Lower antibacterial efficacy compared to bromine variant |

| N-(4-iodo-2-nitrophenyl)methanesulfonamide | Similar structure with iodine substitution | Enhanced reactivity but variable biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.